Cas no 1823953-66-7 (6-Bromo-5-chloro-3-iodopyrazin-2-amine)

6-Bromo-5-chloro-3-iodopyrazin-2-amine 化学的及び物理的性質
名前と識別子
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- 1823953-66-7
- 6-Bromo-5-chloro-3-iodopyrazin-2-amine
- 2-Pyrazinamine, 6-bromo-5-chloro-3-iodo-
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- インチ: 1S/C4H2BrClIN3/c5-1-2(6)10-3(7)4(8)9-1/h(H2,8,9)
- InChIKey: QDVGSYFLNLDQJR-UHFFFAOYSA-N
- SMILES: IC1C(N)=NC(=C(N=1)Cl)Br
計算された属性
- 精确分子量: 332.81653g/mol
- 同位素质量: 332.81653g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 51.8Ų
じっけんとくせい
- 密度みつど: 2.604±0.06 g/cm3(Predicted)
- Boiling Point: 385.6±42.0 °C(Predicted)
- 酸度系数(pKa): -1.41±0.10(Predicted)
6-Bromo-5-chloro-3-iodopyrazin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109783-1g |
6-Bromo-5-chloro-3-iodopyrazin-2-amine |
1823953-66-7 | 95% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM109783-1g |
6-Bromo-5-chloro-3-iodopyrazin-2-amine |
1823953-66-7 | 95% | 1g |
$916 | 2021-08-06 |
6-Bromo-5-chloro-3-iodopyrazin-2-amine 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
6-Bromo-5-chloro-3-iodopyrazin-2-amineに関する追加情報
6-Bromo-5-chloro-3-iodopyrazin-2-amine (CAS No. 1823953-66-7): A Versatile Building Block in Modern Organic Synthesis
The compound 6-Bromo-5-chloro-3-iodopyrazin-2-amine (CAS No. 1823953-66-7) is a highly functionalized pyrazine derivative that has gained significant attention in recent years due to its unique structural features and broad applicability in organic synthesis. This heterocyclic compound, characterized by the presence of bromo, chloro, iodo, and amino substituents, serves as a valuable intermediate in the preparation of various pharmacologically active molecules and advanced materials.
With the increasing demand for multifunctional heterocyclic compounds in drug discovery and materials science, 6-Bromo-5-chloro-3-iodopyrazin-2-amine has emerged as a key building block for the synthesis of complex molecular architectures. Its molecular formula C4H2BrClIN3 and molecular weight of 348.34 g/mol make it particularly useful in cross-coupling reactions and nucleophilic substitution reactions, which are fundamental transformations in modern organic chemistry.
The compound's popularity has grown alongside recent trends in medicinal chemistry and agrochemical research, where researchers frequently search for terms like "halogenated pyrazine derivatives" and "multihalogenated heterocycles." These search patterns reflect the scientific community's interest in developing new crop protection agents and pharmaceutical intermediates, areas where 6-Bromo-5-chloro-3-iodopyrazin-2-amine has shown considerable promise.
From a synthetic perspective, the presence of three different halogen atoms (bromo, chloro, and iodo) on the pyrazine ring offers remarkable versatility. The iodo substituent at the 3-position is particularly valuable for palladium-catalyzed cross-coupling reactions, while the bromo and chloro groups provide additional sites for selective functionalization. The amino group at the 2-position further enhances the compound's reactivity, enabling the construction of various nitrogen-containing heterocycles.
Recent advances in click chemistry and bioconjugation techniques have expanded the applications of 6-Bromo-5-chloro-3-iodopyrazin-2-amine in biomolecular labeling and probe development. These applications align with current research trends focusing on "molecular imaging agents" and "diagnostic tools," which are among the most searched terms in chemical databases and scientific literature.
The compound's stability and solubility properties make it suitable for various solution-phase synthesis approaches. It typically appears as a light yellow to beige crystalline powder with good stability under standard storage conditions. These physical characteristics, combined with its chemical reactivity, have made 6-Bromo-5-chloro-3-iodopyrazin-2-amine a preferred choice for researchers working on high-throughput synthesis and combinatorial chemistry platforms.
In the context of green chemistry initiatives, which represent another significant search trend among chemists, 6-Bromo-5-chloro-3-iodopyrazin-2-amine offers advantages in atom economy. Its multifunctional nature allows for the construction of complex molecules in fewer synthetic steps, reducing waste generation and improving overall process efficiency.
The pharmaceutical industry has shown particular interest in this compound as a precursor for kinase inhibitors and antiviral agents. These therapeutic areas remain highly relevant, as evidenced by frequent searches for "pyrazine-based drugs" and "heterocyclic antiviral compounds." The compound's ability to serve as a scaffold for structure-activity relationship studies makes it invaluable in medicinal chemistry programs.
From a commercial perspective, the global market for specialty chemical intermediates like 6-Bromo-5-chloro-3-iodopyrazin-2-amine has grown steadily, driven by increasing R&D investments in the life sciences sector. Suppliers and manufacturers often highlight the compound's high purity (>98%) and consistent quality as key selling points to meet the stringent requirements of pharmaceutical customers.
Recent publications in leading chemistry journals have demonstrated innovative applications of 6-Bromo-5-chloro-3-iodopyrazin-2-amine in metal-organic frameworks (MOFs) and coordination polymers. These materials have attracted attention for their potential in gas storage, separation technologies, and catalysis, aligning with current interests in "advanced functional materials" and "sustainable technologies."
As research continues to explore the full potential of multifunctional pyrazine derivatives, 6-Bromo-5-chloro-3-iodopyrazin-2-amine (CAS No. 1823953-66-7) stands out as a versatile and valuable building block. Its unique combination of reactive sites positions it at the forefront of innovations in organic synthesis, drug discovery, and materials science, ensuring its continued relevance in chemical research and industrial applications.
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